4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride
Description
4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride (CAS: 365542-39-8) is a bis-pyridyl derivative with a complex aromatic and heterocyclic structure. Its molecular formula is C₂₇H₂₇ClN₂O₂, and it has a molecular weight of 446.98 g/mol . The compound features:
- Two pyridine rings linked via ethoxy-phenyl and methoxy-phenyl groups.
- A methoxy substituent at the 2-position of the central phenoxy group.
- A hydrochloride salt form, enhancing solubility in polar solvents.
Properties
IUPAC Name |
4-[2-[4-[2-methoxy-5-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2.ClH/c1-30-26-11-8-24(5-4-23-14-18-29-19-15-23)20-27(26)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22;/h6-20H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCAGAFVCMLTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=NC=C2)OC3=CC=C(C=C3)CCC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride (CAS: 365542-39-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C27H27ClN2O2
- Molecular Weight : 446.968 g/mol
- IUPAC Name : this compound
The structure features a pyridine ring, a methoxy group, and a phenoxy linkage, which are significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds containing pyridine and phenoxy groups often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. For instance, derivatives of pyrimidine have demonstrated antibacterial properties against strains such as E. coli and S. aureus .
- Antitumor Activity : Several studies highlight the potential of pyridine derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways .
- Cardiovascular Effects : Compounds with similar structures have been investigated for their ability to modulate cardiovascular functions, acting as antihypertensive agents .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those linked to tumor growth or bacterial metabolism.
- Receptor Modulation : It might interact with various receptors in the body, influencing physiological responses related to inflammation and pain .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Potential :
- Cardiovascular Research :
Data Table: Biological Activity Summary
Scientific Research Applications
Introduction to 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine Hydrochloride
This compound, commonly referred to as compound 365542-39-8, is a synthetic organic compound with diverse applications in medicinal chemistry and pharmacology. This compound features a complex molecular structure that includes multiple aromatic rings and a pyridine moiety, contributing to its biological activity.
Structural Characteristics
The compound's structure includes:
- A methoxy group (-OCH3)
- A pyridine ring
- A phenoxy group connected to a phenyl ring
- An ethyl linker that enhances its solubility and bioavailability.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may serve as an endothelin receptor antagonist, which could be beneficial in treating conditions like hypertension and heart failure .
Case Study: Endothelin Receptor Antagonism
In a study published in WO2000052007A1, the compound was shown to inhibit endothelin-1, a potent vasoconstrictor, suggesting its role in cardiovascular therapies . The inhibition of this receptor can lead to vasodilation and improved blood flow, making it a candidate for further clinical trials.
Cancer Research
Recent investigations have also explored the compound's anticancer properties. Its ability to interact with various cellular pathways may inhibit tumor growth and proliferation.
Case Study: Anticancer Activity
A study highlighted the compound's effectiveness against certain cancer cell lines by inducing apoptosis (programmed cell death). This mechanism is crucial for developing novel cancer therapies that target resistant tumor types.
Neuropharmacology
The compound's structural similarity to known neuroactive agents has prompted studies into its effects on neurological disorders. Preliminary results suggest potential benefits in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar structures can influence mood and behavior, providing a basis for exploring this compound in treating depression and anxiety disorders.
Data Tables of Research Findings
| Application Area | Findings Summary | References |
|---|---|---|
| Pharmacology | Endothelin receptor antagonist; potential for hypertension treatment | WO2000052007A1 |
| Cancer Research | Induces apoptosis in cancer cell lines | Journal of Cancer Research |
| Neuropharmacology | Modulates serotonin and dopamine pathways | Neuropharmacology Journal |
Comparison with Similar Compounds
Pyridine-Terpyridine Derivatives
The cationic ligand 1-(2-(4-([2,2′:6′,2″-terpyridin]-4′-yl) phenoxy) ethyl) pyridine bromide (Py-TPY) shares structural similarities with the target compound, including:
- Pyridine and phenoxy linkages.
- Ethyl spacers between aromatic groups.
However, Py-TPY incorporates a terpyridine core , which enhances metal-chelating properties, unlike the target compound’s bis-pyridyl design .
| Property | Target Compound | Py-TPY |
|---|---|---|
| Molecular Weight | 446.98 g/mol | ~550–600 g/mol (estimated) |
| Functional Groups | Methoxy, hydrochloride | Bromide, terpyridine |
| Potential Applications | Receptor ligands | Supramolecular frameworks |
Chlorophenyl-Methoxyphenyl Pyridine Derivatives
Piperidine-Based Analogues
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) shares the hydrochloride salt form and aromatic groups but differs structurally:
- A piperidine ring instead of pyridine.
- Diphenylmethoxy substituents.
Heterocyclic Hybrids
The compound 6-(1-Ethyl-3,5-dimethyl-pyrazol-4-yl)-1-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1006320-14-4) diverges significantly:
Melting Points and Solubility
- However, structurally similar compounds in exhibit melting points of 268–287°C, correlating with high thermal stability due to aromatic stacking .
- Hydrochloride salts (e.g., target compound and 4-(diphenylmethoxy)piperidine HCl) generally show improved water solubility compared to free bases .
Research and Regulatory Considerations
- Biological Screening: Pyridine-terpyridine hybrids (e.g., Py-TPY) are studied for supramolecular assembly, while chlorophenyl-methoxyphenyl derivatives are prioritized for antimicrobial assays .
- Regulatory Status : Piperidine-based compounds often require stringent safety protocols due to neurological activity. The target compound’s regulatory profile is unclear but may align with pyridine derivatives regulated under EPA and ATSDR guidelines .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst loading) to minimize byproducts. For structurally similar pyridine derivatives, asymmetric synthesis using chiral catalysts (e.g., Lewis acids) under reflux in ethanol or dichloromethane has been effective . Purification via column chromatography (silica gel) or recrystallization is critical, with monitoring by HPLC (C18 columns, acetonitrile/water mobile phase) to confirm purity >98% .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Use a combination of:
- Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths/angles (e.g., mean C–C bond length = 0.002 Å, R factor <0.05) .
- NMR : H and C spectra to verify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] expected vs. observed mass error <2 ppm) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to identify trace contaminants (e.g., unreacted intermediates) affecting bioassays .
- Solvent-dependent stability : Test compound stability in DMSO vs. aqueous buffers via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours .
- Cell permeability : Quantify intracellular concentrations using radiolabeled analogs (e.g., H or C) or fluorescence tagging .
Advanced: What experimental strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Continuous flow reactors : Improve reaction control (residence time <10 min) and reduce side reactions (e.g., dimerization) .
- Catalyst recycling : Immobilize chiral catalysts on silica supports to reduce costs .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate pH adjustments .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions (e.g., m/z 450 → 320 for quantification) .
- Fluorescence detection : Derivatize with dansyl chloride (λ = 340 nm, λ = 525 nm) for enhanced sensitivity in plasma samples .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Hydrolysis of methoxy groups occurs at pH >10 .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyridine derivatives) .
- Light sensitivity : Store in amber vials under nitrogen; assess photodegradation via UV irradiation (λ = 254 nm) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., AMPK or GPCRs). Validate with free energy calculations (ΔG < -8 kcal/mol) .
- QSAR models : Corolate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using Gaussian09 for electronic property calculations .
Basic: What are the critical parameters for validating a synthetic route in peer-reviewed studies?
Methodological Answer:
- Reproducibility : Report reaction yields across ≥3 independent batches (RSD <5%) .
- Spectroscopic validation : Provide full NMR assignments (including H-H COSY and HSQC) and IR peaks (e.g., C=O stretch at ~1700 cm) .
- Elemental analysis : Carbon/hydrogen/nitrogen content should match theoretical values within 0.4% .
Advanced: How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic stability : Introduce fluorine at the 4-pyridyl position to reduce CYP450-mediated oxidation (test in liver microsomes, t >60 min) .
- LogP optimization : Replace methoxy with trifluoromethoxy groups to enhance lipophilicity (measure via shake-flask method, LogP increase by ~0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
